Actein

Vue d'ensemble

Description

L’acéine est un glycoside triterpénoïde naturel présent dans les racines des espèces de Cimicifuga, telles que Cimicifuga racemosa (actée à grappes noires). Elle est traditionnellement utilisée en médecine à base de plantes, notamment pour traiter les symptômes de la ménopause et d’autres affections gynécologiques. L’acéine a suscité un intérêt pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires, anticancéreux et sédatifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acéine implique plusieurs étapes, en commençant par l’extraction du composé des racines des espèces de Cimicifuga. Le processus d’extraction implique généralement l’utilisation de solvants tels que l’éthanol ou le méthanol pour obtenir un extrait brut, qui est ensuite purifié par des techniques chromatographiques .

Méthodes de production industrielle

La production industrielle de l’acéine est principalement basée sur l’extraction et la purification à partir de sources naturelles. L’extraction à grande échelle implique l’utilisation de méthodes chromatographiques avancées pour isoler l’acéine en quantités significatives. Le processus est optimisé pour garantir un rendement et une pureté élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions

L’acéine subit diverses réactions chimiques, notamment :

Oxydation : L’acéine peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’acéine, modifiant potentiellement ses propriétés pharmacologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions chimiques de l’acéine comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles varient en fonction du produit souhaité, la température, le pH et le choix du solvant jouant un rôle crucial .

Principaux produits formés

Applications de la recherche scientifique

Applications De Recherche Scientifique

Anti-Cancer Properties

Breast Cancer Treatment

Actein has been extensively studied for its effects on breast cancer cells. Research indicates that this compound can inhibit the proliferation, migration, and adhesion of breast cancer cells, particularly in HER2-positive and estrogen receptor-negative cell lines.

- Mechanisms of Action :

Case Study: In Vivo Effects on Tumor Growth

A study demonstrated that oral administration of this compound significantly reduced tumor sizes and metastasis in mouse models of breast cancer. Specifically, doses of 10-15 mg/kg for 28 days resulted in decreased expressions of angiogenic proteins and metastasis-related genes .

Table 1: Summary of this compound's Anti-Cancer Effects

| Study Type | Cell Line/Model | Key Findings |

|---|---|---|

| In Vitro | MDA-MB-231 | Reduced proliferation and migration; G1 arrest observed |

| In Vivo | Mouse Model | Decreased tumor size and metastasis |

| In Vivo | Brain Metastasis Model | This compound reduced brain metastasis significantly |

Immunomodulatory Effects

This compound has shown potential in modulating immune responses in tumor-bearing mice. Studies reveal that treatment with this compound increases the production of Th1 cytokines (IL-2, IL-12, TNF-α) in a dose-dependent manner . This immunomodulatory activity may contribute to its anti-tumor effects by enhancing the body's immune response against cancer cells.

Genotoxicity Concerns

While this compound exhibits beneficial effects, there are concerns regarding its genotoxicity when derived from black cohosh extracts. Some studies suggest that certain formulations may induce genotoxicity through an aneugenic mode . Therefore, careful consideration is necessary when evaluating the safety profiles of this compound-containing products.

Other Therapeutic Potential

Research also indicates that this compound may have applications beyond oncology:

- Anti-Angiogenic Activity : this compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

- Potential in Other Cancers : While most studies focus on breast cancer, preliminary evidence suggests that this compound may also have effects on other types of cancers, warranting further investigation .

Mécanisme D'action

L’acéine exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu’elle interagit avec les récepteurs aux œstrogènes, modulant leur activité et influençant l’équilibre hormonal. De plus, l’acéine affecte diverses voies de signalisation, notamment les voies JNK/ERK et AKT/NF-κB, qui jouent un rôle dans la prolifération cellulaire, l’apoptose et l’inflammation .

Comparaison Avec Des Composés Similaires

L’acéine est structurellement similaire à d’autres glycosides triterpénoïdes présents dans les espèces de Cimicifuga, tels que la 26-désoxyacéine et le cimigénol. L’acéine se distingue par sa combinaison unique d’activités biologiques, notamment ses effets anticancéreux et sédatifs puissants .

Liste des composés similaires

- 26-désoxyacéine

- Cimigénol

- Cimifuginine

- Formononétine

Ces composés présentent des similitudes structurelles avec l’acéine, mais diffèrent dans leurs activités biologiques spécifiques et leur potentiel thérapeutique .

Activité Biologique

Actein, a cycloartane triterpenoid glycoside derived from the rhizomes of Cimicifuga foetida (also known as Chinese herb "shengma"), has garnered attention for its diverse biological activities, particularly in cancer research. This article explores the multifaceted biological activities of this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is classified as a triterpene glycoside, which contributes to its bioactivity.

- Source : Primarily extracted from Cimicifuga species, this compound has been traditionally used in herbal medicine.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly breast cancer cells. Studies indicate that this compound exerts its effects through several mechanisms:

- Cell Cycle Arrest : this compound induces G1 phase cell cycle arrest in cancer cells. For instance, in HER2-positive breast cancer cells (MDA-MB-361), this compound treatment led to significant reductions in cyclins and cyclin-dependent kinases, crucial for cell cycle progression .

- Mechanistic Insights : The inhibition of cell proliferation is associated with the downregulation of signaling pathways such as AKT/mTOR and Ras/Raf/MAPK, which are pivotal for cell growth and survival .

Anti-Migration and Anti-Adhesion Effects

This compound not only inhibits proliferation but also affects cell migration and adhesion:

- In Vitro Studies : In human breast cancer cell lines (MDA-MB-231 and MCF-7), this compound treatment significantly decreased cell migration and adhesion to extracellular matrix components like collagen. This effect was linked to the downregulation of integrins and matrix metalloproteinases (MMPs) involved in cellular adhesion and migration .

- In Vivo Studies : Using a zebrafish model, this compound reduced the number of migrated cells by 74%, demonstrating potent anti-migration activity in a living organism .

The biological activity of this compound is mediated through various molecular pathways:

- EGFR/AKT/NF-kB Pathway : this compound suppresses the expression of epidermal growth factor receptor (EGFR) and activates downstream signaling pathways like AKT and NF-kB, which are implicated in cancer progression .

- JNK/ERK Signaling : In endothelial cells, this compound downregulated VEGFR1 expression and inhibited JNK and ERK phosphorylation, indicating its role in modulating angiogenesis .

Immunomodulatory Effects

This compound has also been shown to enhance immune responses:

- Cytokine Production : In tumor-bearing mice, this compound treatment increased the production of Th1 cytokines (IL-2, IL-12, TNF-α) in a dose-dependent manner. This suggests that this compound may bolster anti-tumor immunity through immune modulation .

Case Studies

Several studies have highlighted the efficacy of this compound in different cancer models:

Propriétés

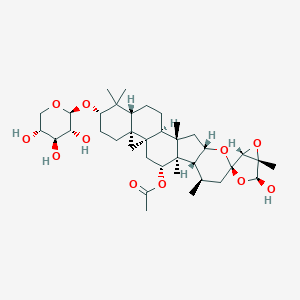

IUPAC Name |

[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMWGLPJQHSSQ-PSDKAYTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7033153 | |

| Record name | Actein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18642-44-9 | |

| Record name | Actein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Xylopyranoside, (3β,12β,16β,23R,24R,25S,26S)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cyclolanostan-3-yl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14QO4LW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of actein?

A1: this compound exhibits pleiotropic effects, interacting with multiple molecular targets. Studies suggest that this compound modulates signaling pathways such as PI3K/Akt [, ], Ras/Raf/MAPK [], and RhoA/ROCK1 []. Additionally, this compound appears to influence the expression of genes involved in cell cycle regulation, apoptosis, stress response, and lipid metabolism [, , , , ].

Q2: How does this compound influence cell cycle progression in cancer cells?

A2: this compound has demonstrated the ability to induce cell cycle arrest at the G1 phase in various cancer cell lines, including colorectal cancer [], oral squamous cell carcinoma [], and breast cancer []. This arrest is associated with the downregulation of cyclins and cyclin-dependent kinases, essential regulators of cell cycle progression [].

Q3: What is the role of this compound in inducing apoptosis in cancer cells?

A3: this compound promotes apoptosis in several cancer cell types. This effect is mediated through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating anti-apoptotic proteins like Bcl-2 [, , , ]. Furthermore, this compound can enhance the mitochondrial apoptotic pathway by increasing cytochrome c release [, ].

Q4: Does this compound impact angiogenesis?

A4: Yes, research suggests that this compound possesses anti-angiogenic properties. In vivo studies have shown that this compound significantly reduces microvessel density (MVD) in xenograft tumor models, suggesting an inhibitory effect on new blood vessel formation [].

Q5: How does this compound protect against methylglyoxal-induced oxidative stress?

A5: this compound exhibits protective effects against methylglyoxal (MG)-induced oxidative stress in osteoblastic cells []. It achieves this by increasing the activity of glyoxalase I, an enzyme crucial for MG detoxification, and elevating levels of reduced glutathione (GSH), a potent antioxidant [].

Q6: Can this compound influence mitochondrial function?

A6: Yes, this compound has shown the ability to modulate mitochondrial function. Studies indicate that this compound can protect against mitochondrial dysfunction induced by MG and antimycin A, an inhibitor of the mitochondrial electron transport chain, by preventing mitochondrial membrane potential dissipation and ATP loss [, ].

Q7: What is the molecular formula and weight of this compound?

A7: this compound has a molecular formula of C42H66O12 and a molecular weight of 762.94 g/mol.

Q8: What spectroscopic techniques have been employed to elucidate the structure of this compound?

A8: Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), fast atom bombardment mass spectrometry (FABMS), and X-ray crystallography have been utilized to determine the structure of this compound and its derivatives [, , ].

Q9: Are there specific drug transporters involved in this compound's uptake or efflux?

A9: While specific drug transporter interactions with this compound have not been extensively studied, a Caco-2 permeability assay suggested that this compound might undergo active secretion, implying the involvement of efflux transporters [].

Q10: Does this compound interact with drug-metabolizing enzymes?

A10: Detailed investigations on this compound's potential to induce or inhibit drug-metabolizing enzymes are currently lacking.

Q11: What types of in vitro assays have been used to study this compound's activity?

A11: Various in vitro assays, including cell viability assays (MTT, CCK-8), colony formation assays, flow cytometry for cell cycle and apoptosis analysis, western blotting for protein expression, and real-time PCR for gene expression, have been employed to investigate the effects of this compound on various cancer cell lines [, , , , , , , , ].

Q12: What in vivo models have been used to evaluate this compound's efficacy?

A12: Several in vivo models, including subcutaneous and xenograft tumor models in mice, have been used to evaluate the antitumor activity of this compound [, , , , , ]. Additionally, a zebrafish embryo model has been employed to assess the anti-migratory effects of this compound in breast cancer [].

Q13: Are there any reported adverse effects associated with this compound?

A13: While this compound itself has not been associated with specific adverse effects, black cohosh extracts, which contain this compound, have been linked to mild and reversible gastrointestinal disturbances, skin rashes, headaches, dizziness, and breast tenderness in some individuals [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.